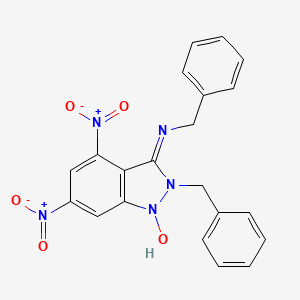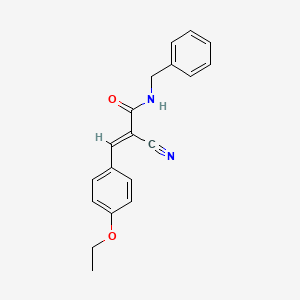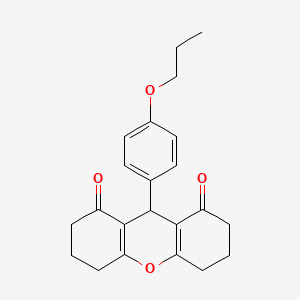![molecular formula C17H12F6N2O4S B11517181 N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B11517181.png)
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide is a complex organic compound characterized by the presence of trifluoromethyl groups, nitro groups, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-(trifluoromethyl)aniline and 2-nitro-4-(trifluoromethyl)thiophenol.
Formation of Intermediate: The first step involves the formation of an intermediate through a nucleophilic substitution reaction where the thiophenol reacts with a suitable acylating agent to form a thioether intermediate.
Acetamide Formation: The intermediate is then reacted with an acylating agent, such as acetyl chloride, under basic conditions to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products
Reduction: Formation of corresponding amines.
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The trifluoromethyl groups could enhance binding affinity through hydrophobic interactions, while the nitro group might participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-{[2-amino-4-(trifluoromethyl)phenyl]sulfanyl}acetamide
- N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-{[2-hydroxy-4-(trifluoromethyl)phenyl]sulfanyl}acetamide
Uniqueness
Compared to similar compounds, N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetamide is unique due to the presence of both nitro and trifluoromethyl groups, which can significantly influence its reactivity and interactions with biological targets. The combination of these functional groups can enhance its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and unique features
Properties
Molecular Formula |
C17H12F6N2O4S |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylacetamide |
InChI |
InChI=1S/C17H12F6N2O4S/c1-29-13-4-2-9(16(18,19)20)6-11(13)24-15(26)8-30-14-5-3-10(17(21,22)23)7-12(14)25(27)28/h2-7H,8H2,1H3,(H,24,26) |
InChI Key |
OMJGNHAOUQWRSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CSC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11517098.png)

![4-[(2Z)-3-[2-(4-sulfamoylphenyl)ethyl]-2-{[3-(trifluoromethyl)phenyl]imino}-2,3-dihydro-1,3-thiazol-4-yl]phenyl benzoate](/img/structure/B11517109.png)
![N-[3-(azepan-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]-N-methylacetamide](/img/structure/B11517110.png)


![4-[(Z)-benzylidene(oxido)-lambda~5~-azanyl]-3,5,5-trimethyl-1,3-thiazolidine-2-thione](/img/structure/B11517141.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-benzothiazin-4-one](/img/structure/B11517146.png)
![2-({2-[(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide](/img/structure/B11517152.png)

![2-({5-Benzyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-methyl-N-phenylacetamide](/img/structure/B11517171.png)
![N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-(trifluoromethoxy)aniline](/img/structure/B11517173.png)
![Ethyl 5-(diethylcarbamoyl)-2-{[(3,5-difluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11517188.png)
![1,3-Dimethyl-5-{[4-(4-methylpiperazin-1-YL)-3-nitrophenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11517196.png)
